molecular formula C13H14N8OS B2503892 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide CAS No. 1448125-88-9

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2503892
CAS No.: 1448125-88-9
M. Wt: 330.37
InChI Key: ADLRNEWSYDZNHV-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes:

  • 3-Ethyl substitution on the triazole ring, which modulates steric and electronic properties.
  • Thiazol-2-yl group as the terminal substituent, introducing sulfur-based heterocyclic interactions.

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8OS/c1-2-21-11-9(18-19-21)10(15-7-16-11)20-5-8(6-20)12(22)17-13-14-3-4-23-13/h3-4,7-8H,2,5-6H2,1H3,(H,14,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLRNEWSYDZNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and halides

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. The target compound has shown cytotoxic effects against various cancer cell lines including:

  • MCF-7 (breast cancer)
  • HCT-116 (colorectal cancer)
  • PC-3 (prostate cancer)

IC50 values for these compounds typically range from 14.5 to 57.01 µM, suggesting potent activity against tumor cells. The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity : Targeting enzymes such as EGFR and PI3K to reduce cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Gene Expression : Altering the expression of genes associated with cancer progression.

Case Studies

Several studies have focused on synthesizing and evaluating compounds similar to the target molecule:

  • Synthesis and Evaluation : A recent study synthesized derivatives based on triazolo-pyrimidine frameworks and tested them against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • In Silico Studies : Molecular docking studies have been employed to predict binding affinities to key proteins involved in cancer signaling pathways (EGFR, PI3K). These studies suggest that structural modifications can enhance biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation and is implicated in cancer progression. The compound may bind to the active site of the enzyme, preventing its activity and leading to the suppression of tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Triazole Substitution : Ethyl groups (e.g., target compound, BG15146) enhance lipophilicity compared to bulkier benzyl groups (e.g., VAS2870, Compound 21), which may influence membrane permeability .
  • Terminal Groups : Thiazol-2-yl (target) vs. oxadiazol-5-yl or benzoxazol-2-yl alter electronic properties; sulfur in thiazol may improve metal-binding affinity.

Key Observations :

  • Melting Points : Derivatives with rigid aromatic termini (e.g., 9b ) exhibit higher melting points (>150°C) compared to morpholine-containing analogs (9e, 89–90°C), reflecting crystallinity differences.
  • Biological Activity : Substitutions dictate target specificity. For example:
    • VAS2870 ’s benzoxazol-2-yl sulfide linkage enables NADPH oxidase inhibition .
    • Vicasinabinum ’s tert-butyl and tetrazole groups confer CB2 receptor agonism .
    • The target compound’s thiazol-2-yl group may favor kinase or protease interactions, though evidence is lacking.

Biological Activity

The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a triazole-pyrimidine moiety linked to a thiazole and an azetidine structure. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula

  • Molecular Formula : C₁₃H₁₅N₇OS
  • Molar Mass : 281.37 g/mol

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the triazole moiety. For instance, derivatives with a similar structure have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The introduction of the triazole ring has been linked to enhanced activity, with IC₅₀ values indicating lower concentrations required for effective inhibition compared to parent compounds lacking this moiety .

CompoundCell LineIC₅₀ (μM)
Parent CompoundHeLa41 ± 3
Triazole DerivativeHeLa9.6 ± 0.7

This data suggests that the triazole unit plays a crucial role in improving the biological activity of these compounds.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings have been reported to inhibit key enzymes involved in cancer progression and proliferation.
  • Cell Cycle Arrest : Some studies indicate that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Properties : The thiazole component may contribute to anti-inflammatory effects, which are beneficial in reducing tumor microenvironment inflammation.

Study on Antiproliferative Effects

A study evaluated a series of triazolo[4,5-d]pyrimidine derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy. Notably, the compound demonstrated superior activity compared to other derivatives tested .

In Vivo Studies

In vivo studies using murine models have shown that similar compounds can effectively inhibit tumor growth without significant toxicity. For example, one study reported that a related triazole derivative reduced tumor size by over 50% in treated mice compared to control groups .

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